molecular formula C14H15BrN2O B2446261 2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine CAS No. 1281833-75-7

2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine

Cat. No.: B2446261
CAS No.: 1281833-75-7
M. Wt: 307.191
InChI Key: CAEODVMETXWOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine” is a chemical compound with the molecular formula C14H15BrN2O . It is used as an intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of this compound involves multiple steps. The first step is a Friedel Crafts acylation followed by a Clemmensen Reduction . The propyl group, having more than two carbons, must be added in two steps .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H15BrN2O/c1-18-12-5-2-10(3-6-12)9-17-14-7-4-11(16)8-13(14)15/h2-8,17H,9,16H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nitration, conversion from the nitro group to an amine, and bromination . The nitro group is the only meta directing group among the nitro, bromine, and amine groups, which means that the first step needs to be the nitration and not the bromination .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 307.19 .

Scientific Research Applications

Antibacterial Activity

  • Schiff Base Derivatives : Schiff base derivatives, including similar compounds to 2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine, have been studied for their antibacterial activities. One study found that these compounds showed significant interaction with antibacterial proteins, indicating potential utility in antibacterial applications (A. P, 2019).

Electronic and Molecular Properties

  • Electronic Coupling in Mixed-Valence Systems : Research has been conducted on organic mixed-valence systems, including compounds structurally similar to this compound, to understand their electronic interactions. These findings are relevant in the context of electronic materials (C. Lambert et al., 2005).

Reactivity and Synthesis

  • Mechanistic Insights into Substituent Effects : A study focused on the reactivity of compounds including 2-(methoxymethyl)benzene-1,4-diamine, which is structurally related to the compound of interest, has provided insights into how different substituents affect their reactivity (Aaron D. Bailey et al., 2017).

Photophysical and Photochemical Properties

  • Zinc Phthalocyanine with Schiff Base : A study synthesized new Schiff base-containing zinc phthalocyanine derivatives and characterized their photophysical and photochemical properties, which could be relevant for applications in photodynamic therapy (M. Pişkin et al., 2020).

Polymer Synthesis and Properties

  • Synthesis of Polyimides : Research has been conducted on the synthesis of polyimides using diamines, including compounds similar to the one . These polyimides were studied for their structural properties, offering insights into potential applications in high-performance materials (A. Morikawa et al., 2012).

Aggregation-Induced Emission

  • Enhanced Emission Characteristics : A study on N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine, a compound with structural similarities, showed interesting aggregation-induced emission enhancement characteristics, relevant in the field of fluorescence sensing (Fuyong Wu et al., 2015).

Luminescent Materials

  • Near Infra-Red Luminescent Complexes : Research involving Schiff-base ligands structurally similar to this compound led to the construction of hexanuclear luminescent complexes, indicating applications in luminescent materials (Xiao-ping Yang et al., 2006).

Properties

IUPAC Name

2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c1-18-12-5-2-10(3-6-12)9-17-14-7-4-11(16)8-13(14)15/h2-8,17H,9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEODVMETXWOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.